Luteolina 7-diglucurónido

Descripción general

Descripción

La luteolina 7-diglucurónido es un flavonoide glucósido que se encuentra en diversas plantas, incluyendo Perilla frutescens y Acanthus hirsutus . Es conocido por su forma de sólido cristalino amarillo y exhibe múltiples actividades biológicas, como propiedades antioxidantes, antiinflamatorias y antitumorales .

Aplicaciones Científicas De Investigación

La luteolina 7-diglucurónido tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La luteolina 7-diglucurónido ejerce sus efectos a través de varios objetivos moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL), which are involved in necroptosis . The compound’s interaction with these enzymes helps in reducing cell death and inflammation, highlighting its potential as a therapeutic agent in conditions like cerebral ischemia .

Cellular Effects

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been found to improve cell viability and reduce cell death under conditions of oxygen-glucose deprivation (OGD) . The compound influences cell signaling pathways, such as the RIP3/MLKL pathway, and modulates gene expression related to cell survival and apoptosis . Additionally, it helps in maintaining mitochondrial membrane potential and preventing intracellular calcium overload, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] involves its binding interactions with specific biomolecules. It binds to RIP3 more stably and firmly than the RIP3 inhibitor GSK872, thereby inhibiting the activation of MLKL and preventing its aggregation in the nucleus . This inhibition of the RIP3/MLKL pathway reduces necroptosis and inflammation, contributing to the compound’s neuroprotective effects . Furthermore, the compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its biological activity for extended periods . Long-term studies have shown that it can provide sustained neuroprotection and improve neurological outcomes in animal models of cerebral ischemia

Dosage Effects in Animal Models

The effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant neuroprotection without adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in clinical applications.

Metabolic Pathways

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its biological activity . Studies have shown that the compound can effectively reach and exert its effects in the brain, highlighting its potential for treating neurological disorders .

Subcellular Localization

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules effectively, enhancing its therapeutic potential .

Métodos De Preparación

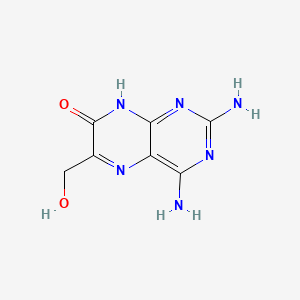

Rutas sintéticas y condiciones de reacción: La luteolina 7-diglucurónido se puede sintetizar mediante glucuronidación enzimática de la luteolina. El proceso implica el uso de UDP-glucuronato y luteolina en presencia de enzimas glucuronosiltransferasas .

Métodos de producción industrial: La producción industrial de this compound típicamente implica la extracción de fuentes vegetales como Perilla frutescens. El proceso de extracción incluye la selección de solventes, la temperatura de extracción y la optimización del tiempo de extracción para maximizar el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La luteolina 7-diglucurónido se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes productos oxidativos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la estructura del flavonoide.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones varían según el sustituyente que se introduce.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados hidroxilados .

Comparación Con Compuestos Similares

La luteolina 7-diglucurónido es única debido a su doble glucuronidación, que aumenta su solubilidad y biodisponibilidad en comparación con otros flavonoides. Los compuestos similares incluyen:

Apigenina 7-diglucurónido: Otro flavonoide glucósido con propiedades antiinflamatorias y antioxidantes similares.

Ácido rosmarínico: Un compuesto fenólico con una fuerte actividad antioxidante.

La this compound destaca por sus potentes actividades biológicas y posibles aplicaciones terapéuticas, lo que la convierte en un compuesto valioso en varios campos de investigación e industria.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

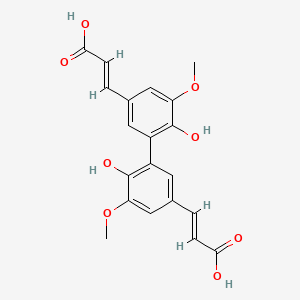

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

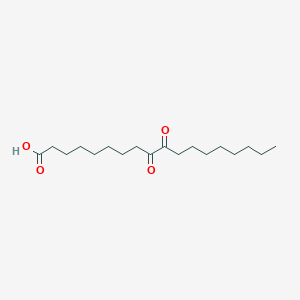

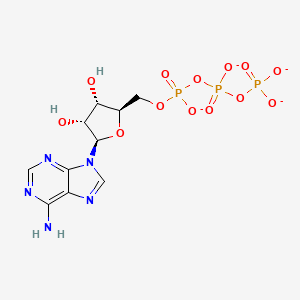

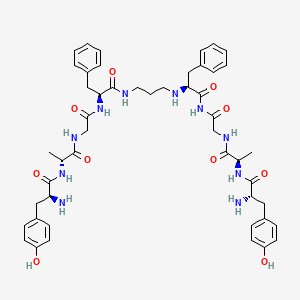

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)